![molecular formula C6H9N5O2 B3060674 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 627470-09-1](/img/structure/B3060674.png)
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide
Overview
Description
The compound “5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide” is a derivative of imidazole, which is a heterocyclic compound. The presence of a hydrazinecarbonyl group suggests that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrazinecarbonyl group would be attached to the 5-position of the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of the imidazole ring and the hydrazinecarbonyl group. The imidazole ring is aromatic and can participate in various reactions. The hydrazinecarbonyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the hydrazinecarbonyl group. It’s likely to be a solid at room temperature .Scientific Research Applications
Advanced Catalysis
Silica-based nanoparticles functionalized with this compound have shown promise as catalysts. Their unique physiochemical characteristics, such as high surface area and tunable surface properties, enable efficient catalytic reactions. Researchers have explored their use in organic transformations, oxidation reactions, and selective hydrogenation processes .
Materials Science and Nanocomposites
Silica-based nanocomposites incorporating 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide exhibit improved mechanical properties, thermal stability, and flame retardancy. These materials find applications in coatings, adhesives, and structural components.
Safety and Hazards
properties
IUPAC Name |
4-(hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-8-5(12)3-4(6(13)11-7)10-2-9-3/h2H,7H2,1H3,(H,8,12)(H,9,10)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTBQUUIFKNKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406073 | |
Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide | |
CAS RN |
627470-09-1 | |
Record name | 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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